1-Amino-3-(3-bromophenyl)propan-2-ol
Description
1-Amino-3-(3-bromophenyl)propan-2-ol is a secondary alcohol derivative featuring an amino group at position 1 and a 3-bromophenyl substituent at position 3 of the propan-2-ol backbone. The bromine atom at the meta position of the phenyl ring contributes to its electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-amino-3-(3-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 |
InChI Key |
LNSPBZACGBMYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-3-(3-bromophenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene, which is then reduced to 3-bromo-β-phenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to yield the desired compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often use catalysts and specific reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Amino-3-(3-bromophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.
Scientific Research Applications
1-Amino-3-(3-bromophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogenation and Functional Groups
1-Amino-2-(3-bromophenyl)-3,3,3-trifluoropropan-2-ol hydrochloride
- Structure : Trifluoromethyl group at position 3 and 3-bromophenyl at position 2.
- Key Differences: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the hydroxyl group in the parent compound .
1-Amino-3-(4-bromophenoxy)propan-2-ol
- Structure: Phenoxy linkage (oxygen bridge) with para-bromine substitution.
- Key Differences: The ether linkage reduces direct conjugation between the phenyl ring and the propanol backbone, altering electronic effects . Para-bromine may induce less steric hindrance than meta-bromine, affecting binding interactions in biological systems.
Backbone and Linkage Modifications
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate
- Structure: Phenoxy group with ortho-methyl substituents.
- Higher lipophilicity compared to brominated analogs, influencing solubility in non-polar solvents.
1-Amino-3-[(furan-2-yl)methoxy]propan-2-ol
- Structure : Furan ring connected via a methoxy group.
- Reduced molecular weight (171.19 g/mol) compared to bromophenyl analogs (e.g., 215.68 g/mol in ) may enhance solubility .
Halogen and Positional Isomerism
1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol
- Structure: Chlorine (para) and methyl (meta) on phenoxy.
- Key Differences: Chlorine’s smaller size and higher electronegativity compared to bromine may alter electronic interactions in receptor binding .
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
